molecular formula C17H19NO6 B11138185 4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid

Cat. No.: B11138185
M. Wt: 333.3 g/mol
InChI Key: VASAPJDDSRUIFH-UHFFFAOYSA-N
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Description

4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid typically involves multiple steps. One common method starts with the synthesis of the coumarin core, which can be achieved through the Pechmann condensation reaction. This involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst. The resulting coumarin derivative is then subjected to further functionalization to introduce the acetyl and amino groups.

For example, the reaction of 7-hydroxy-4,8-dimethylcoumarin with acetic anhydride in the presence of a base such as pyridine can yield the acetylated product. This intermediate can then be reacted with butanoic acid derivatives under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The acetyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: :

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

4-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C17H19NO6/c1-9-11-5-6-13(19)10(2)16(11)24-17(23)12(9)8-14(20)18-7-3-4-15(21)22/h5-6,19H,3-4,7-8H2,1-2H3,(H,18,20)(H,21,22)

InChI Key

VASAPJDDSRUIFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCCC(=O)O

Origin of Product

United States

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